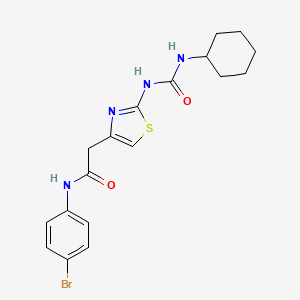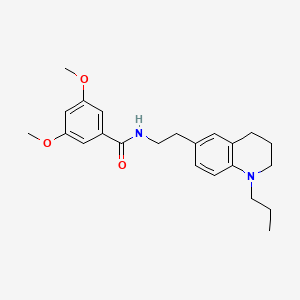
3,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. In
Scientific Research Applications
Anticancer Research
The tetrahydroquinoline (THQ) moiety present in this compound is known to exhibit a broad range of biological activities. Compounds with THQ structures have been studied for their anticancer properties, particularly as NF-κB inhibitors which could be useful in anticancer drug research . The dimethoxybenzamide portion could potentially enhance these properties, making it a candidate for further investigation in the development of novel anticancer therapies.
Neurological Disorder Treatment
Derivatives of THQ, such as the one , might impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . Research into this compound could lead to new treatments for neurodegenerative diseases by modulating inflammatory pathways.
Antimicrobial and Antifungal Agents
Compounds with similar structures have shown potent antimicrobial and antifungal activities. The compound’s potential to serve as a scaffold for developing new antimicrobial agents could be significant, especially in the face of rising antibiotic resistance .
Anti-inflammatory and Immunomodulatory Effects
The THQ core is associated with anti-inflammatory and immunomodulatory effects. This compound could be explored for its efficacy in reducing inflammation and modulating immune responses, which is beneficial for treating autoimmune diseases and managing transplant rejection .
Antiviral Applications
Research on THQ derivatives has revealed potential antiviral activities. This compound could be synthesized and tested against various RNA and DNA viruses, contributing to the development of new antiviral drugs .
Metabolic Disease Management
Some THQ derivatives are known to act as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases . The compound could be investigated for its role in managing metabolic disorders like diabetes and obesity.
Material Science and Nanotechnology
The THQ moiety is used in the production of new materials and is an important precursor for more complex molecules with bio-utilities. This compound could be researched for its applications in material science, particularly in the creation of novel nanomaterials .
Synthetic Chemistry and Green Chemistry
The compound’s synthesis involves green chemistry principles, such as the use of deep eutectic solvents in Povarov reactions. It represents an area of interest for synthetic chemists looking to develop more sustainable and environmentally friendly synthetic routes .
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-11-25-12-5-6-18-13-17(7-8-22(18)25)9-10-24-23(26)19-14-20(27-2)16-21(15-19)28-3/h7-8,13-16H,4-6,9-12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKMVRNSIKETNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

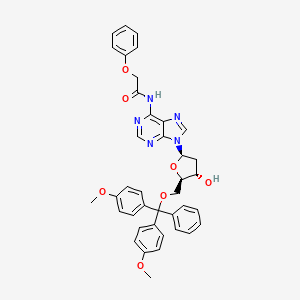
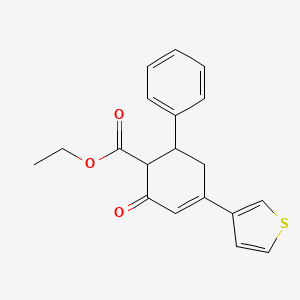
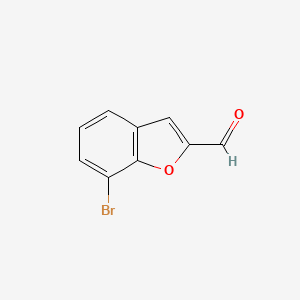
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)
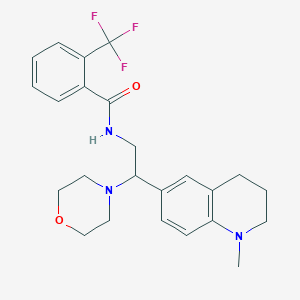
![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
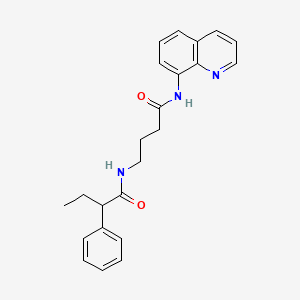
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)


![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)
